molecular formula C13H13N3 B12433686 (2-Phenyl-1-pyridin-2-ylethylidene)hydrazine

(2-Phenyl-1-pyridin-2-ylethylidene)hydrazine

Cat. No.: B12433686
M. Wt: 211.26 g/mol
InChI Key: FHXCSTWRRKJPFT-UHFFFAOYSA-N
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Description

(2-Phenyl-1-pyridin-2-ylethylidene)hydrazine is a hydrazone derivative that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of both phenyl and pyridinyl groups attached to a hydrazone moiety, making it a versatile candidate for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Phenyl-1-pyridin-2-ylethylidene)hydrazine typically involves the condensation reaction between 2-acetylpyridine and phenylhydrazine. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and minimize impurities.

Chemical Reactions Analysis

Types of Reactions: (2-Phenyl-1-pyridin-2-ylethylidene)hydrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone moiety to hydrazine derivatives.

    Substitution: The phenyl and pyridinyl groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenating agents and nucleophiles such as halides and amines are used under various conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of (2-Phenyl-1-pyridin-2-ylethylidene)hydrazine involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which may enhance its biological activity. Additionally, it can inhibit specific enzymes by binding to their active sites, thereby modulating biochemical pathways .

Comparison with Similar Compounds

Uniqueness: (2-Phenyl-1-pyridin-2-ylethylidene)hydrazine stands out due to the combined presence of phenyl and pyridinyl groups, which confer unique chemical properties and potential for diverse applications. Its ability to form stable complexes and participate in various reactions makes it a valuable compound in research and industry .

Properties

Molecular Formula

C13H13N3

Molecular Weight

211.26 g/mol

IUPAC Name

(2-phenyl-1-pyridin-2-ylethylidene)hydrazine

InChI

InChI=1S/C13H13N3/c14-16-13(12-8-4-5-9-15-12)10-11-6-2-1-3-7-11/h1-9H,10,14H2

InChI Key

FHXCSTWRRKJPFT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(=NN)C2=CC=CC=N2

Origin of Product

United States

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